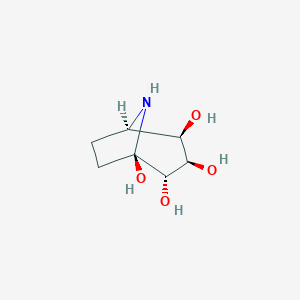
Caulophyllogenin
Descripción general
Descripción
Caulophyllogenin is a triterpene saponin that can be extracted from M. polimorpha . It is a partial PPARγ agonist with an EC50 of 12.6 μM . It can be used in studies about the prevention and treatment of inflammatory diseases, type-2 diabetes, obesity, and metabolic syndrome .
Molecular Structure Analysis
The molecular formula of this compound is C30H48O5 . Its molecular weight is 488.7 . The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 488.7 and a molecular formula of C30H48O5 . It is a powder that should be stored at -20°C . The boiling point is 621.5°C at 760mmHg .Aplicaciones Científicas De Investigación
Caulophyllogenin: Un análisis completo de las aplicaciones de la investigación científica
Gestión de la diabetes: this compound se ha identificado como un agonista parcial de PPARγ, un receptor involucrado en la regulación del metabolismo de la glucosa. Con una EC50 de 12.6 μM, muestra promesa para la investigación en la gestión de la diabetes tipo 2 al influir en la sensibilidad a la insulina y la homeostasis de la glucosa .
Investigación sobre la obesidad: El papel del compuesto como agonista de PPARγ también se extiende a la investigación sobre la obesidad. Al modular el metabolismo de los lípidos, this compound podría ser una herramienta valiosa para comprender y potencialmente tratar la obesidad .
Propiedades antiinflamatorias: this compound inhibe la secreción de citoquinas proinflamatorias, lo que lo hace útil en la prevención y el tratamiento de enfermedades inflamatorias. Sus propiedades antiinflamatorias son valiosas para la investigación en condiciones donde la inflamación juega un papel clave .
Inmunología e inflamación: Como agente inmunomodulador, this compound se puede utilizar en estudios relacionados con la respuesta inmune y las enfermedades inflamatorias. Su capacidad para afectar la secreción de citoquinas lo posiciona como un posible agente terapéutico en inmunología .
Salud cardiovascular: Si bien los estudios específicos sobre el impacto de this compound en la salud cardiovascular no se mencionan directamente en los resultados de la búsqueda, su papel en la gestión del síndrome metabólico y la obesidad sugiere indirectamente posibles aplicaciones en la investigación cardiovascular.
Potencial farmacológico: La estructura química y la actividad biológica de this compound indican su potencial como agente farmacológico. Estudios adicionales podrían explorar su eficacia y perfil de seguridad para diversas aplicaciones terapéuticas.
Química de productos naturales: La derivación de this compound de fuentes vegetales como M. polimorpha y la corteza del tallo de Kalopanax pictus destaca su importancia en la química de productos naturales y la investigación etnofarmacológica .
Mecanismo De Acción
Target of Action
Caulophyllogenin is a triterpene saponin that primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor from the steroid-thyroid hormone superfamily . It plays a central role in the regulation of crucial cellular pathways related to adipogenesis, lipid and glucose homeostasis, inflammatory responses, vascular homeostasis, and placental development .
Mode of Action
This compound acts as a partial agonist of PPARγ, with an EC50 of 12.6 μM . It interacts with PPARγ, stabilizing its active conformation through binding . This agonist-induced dissociation of the corepressor permits coactivator recruitment necessary for initiation of the transcription .
Biochemical Pathways
The activation of PPARγ by this compound affects multiple biochemical pathways. It plays a significant role in the regulation of lipid and glucose homeostasis, adipogenesis, and inflammatory responses . The compound’s interaction with PPARγ can lead to changes in these pathways, potentially influencing metabolic and inflammatory processes.
Result of Action
The activation of PPARγ by this compound can lead to various molecular and cellular effects. It can potentially influence processes such as lipid metabolism, glucose homeostasis, and inflammation . These effects make this compound a potential candidate for the research of conditions like type-2 diabetes, obesity, metabolic syndrome, and inflammation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Caulophyllogenin interacts with PPARγ, a key nuclear receptor involved in the regulation of lipid and glucose metabolism . It acts as a partial agonist of PPARγ, with an EC50 value of 12.6 μM . This interaction with PPARγ suggests that this compound may influence the activity of enzymes and proteins involved in metabolic pathways regulated by this receptor .
Cellular Effects
This compound’s interaction with PPARγ can have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s role as a partial PPARγ agonist suggests that it may influence the expression of genes regulated by this receptor, potentially impacting cellular metabolism and other functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ. As a partial agonist, it binds to this nuclear receptor, potentially influencing its activity . This binding interaction may lead to changes in gene expression, enzyme activation or inhibition, and other effects at the molecular level .
Metabolic Pathways
This compound is involved in the PPARγ-regulated metabolic pathway . It may interact with enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOBEOYNMHSHB-UAWZMHPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967406 | |
| Record name | Caulophyllogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52936-64-8 | |
| Record name | Caulophyllogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52936-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,4alpha,16alpha)-3,16,23-Trihydroxyolean-12-en-28-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052936648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caulophyllogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















